

Application Notes and Protocols: T Cell Activation Assay with [Gln144]-PLP (139-151)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: [Gln144]-PLP (139-151)

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Introduction

The myelin proteolipid protein (PLP) peptide 139-151 is a key autoantigen implicated in the pathogenesis of multiple sclerosis (MS) and its animal model, Experimental Autoimmune Encephalomyelitis (EAE). The variant peptide, **[Gln144]-PLP (139-151)**, in which the tryptophan (W) at position 144 is substituted with glutamine (Q), serves as a critical tool for studying T cell tolerance, cross-reactivity, and the modulation of autoimmune responses.[1][2] This substitution occurs at a crucial T-cell receptor (TCR) contact residue, significantly altering the nature of the subsequent T cell activation.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing **[Gln144]-PLP (139-151)** in T cell activation assays. The information is intended to guide researchers in immunology and drug development in designing and executing experiments to probe the nuances of T cell responses to this altered peptide ligand.

Data Presentation: T Cell Response to PLP (139-151) and its [Gln144] Analog

The activation of T cells by the wild-type PLP (139-151) peptide typically elicits a pro-inflammatory Th1-dominant response, characterized by the secretion of cytokines such as IFN- γ and IL-2. In contrast, the **[Gln144]-PLP (139-151)** analog has been shown to induce a

deviated or Th2-like response, with the production of IL-4 and IL-10, and can exhibit reduced encephalitogenicity.[3][4]

While direct side-by-side quantitative data for the [Gln144] variant is not always presented in a single tabular format in the literature, the following tables summarize representative findings on T cell proliferation and cytokine production in response to the wild-type PLP (139-151) and analogs with substitutions at position 144.

Table 1: T Cell Proliferation in Response to PLP (139-151) and Analogs

Peptide Stimulant	T Cell Source	Assay	Proliferation (Stimulation Index / % Proliferation)	Reference
PLP (139-151)	PLP (139-151)-primed lymph node cells (SJL mice)	[3H]Thymidine incorporation	High Proliferation	[5]
[Ala144]-PLP (139-151)	PLP (139-151)-primed lymph node cells (SJL mice)	[3H]Thymidine incorporation	Ablated Proliferative Response	[5]
[Gln144]-PLP (139-151)	T cell clones from [Gln144]-immunized mice	Proliferation Assay	Hyperstimulatory Response	[2]

Table 2: Cytokine Profile of T Cells Activated with PLP (139-151) and Analogs

Peptide Stimulant	T Cell Source	IFN-γ Production	IL-4 Production	IL-2 Production	
Reference	---	---	---	---	
PLP (139-151)	PLP (139-151)-primed lymph node cells (SJL mice)	High	Low/Undetectable	High	[6]
[Ala144]-PLP (139-151)	PLP (139-151)-primed lymph node cells (SJL mice)	Low/Undetectable	Not Reported	Not Reported	[6]
[Gln144]-PLP (139-151)	T cell clones from [Gln144]-immunized mice	Induced	Induced	Induced	[2][4]

Experimental Protocols

Protocol 1: T Cell Proliferation Assay using CFSE

This protocol details the measurement of T cell proliferation in response to peptide stimulation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.

Materials:

- Isolated T cells or Peripheral Blood Mononuclear Cells (PBMCs)
- **[Gln144]-PLP (139-151)** and wild-type PLP (139-151) peptides
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
- CFSE stock solution (in DMSO)
- Phosphate Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)
- Antigen-Presenting Cells (APCs), e.g., irradiated splenocytes
- Flow cytometer

Procedure:

- Cell Preparation: Isolate T cells or PBMCs from the spleen or blood of immunized or naive animals.
- CFSE Labeling: a. Resuspend cells at a concentration of $1-10 \times 10^6$ cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 μ M. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Incubate on ice for 5 minutes. f. Wash the cells twice with complete RPMI-1640 medium.

- Cell Culture and Stimulation: a. Resuspend CFSE-labeled T cells in complete RPMI-1640 medium. b. Plate the T cells in a 96-well round-bottom plate at a density of 2×10^5 cells/well. c. Add APCs at an appropriate ratio (e.g., 1:1 or 1:5 T cell to APC ratio). d. Add the **[Gln144]-PLP (139-151)** or control peptides at various concentrations (e.g., 1, 10, 50 $\mu\text{g/mL}$). Include a no-peptide control and a positive control (e.g., anti-CD3/CD28 beads or PHA). e. Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
- Flow Cytometry Analysis: a. Harvest the cells from the culture plates. b. Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4, CD8) if desired. c. Acquire the samples on a flow cytometer. d. Analyze the data by gating on the live lymphocyte population and then on the T cell subset of interest. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

Protocol 2: Intracellular Cytokine Staining for Flow Cytometry

This protocol allows for the detection of cytokine production within individual T cells following peptide stimulation.

Materials:

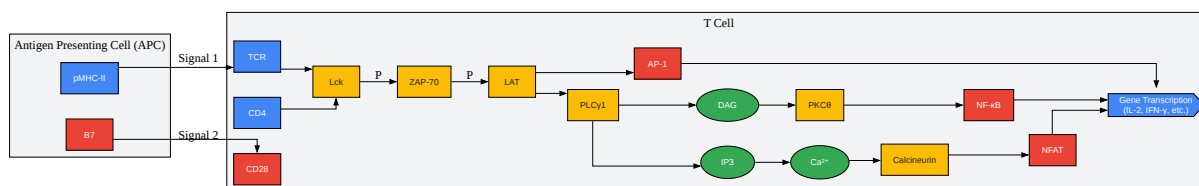
- Isolated T cells or PBMCs
- **[Gln144]-PLP (139-151)** and control peptides
- Complete RPMI-1640 medium
- Antigen-Presenting Cells (APCs)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Flow cytometry staining buffer (PBS with 2% FBS)
- Fixation/Permeabilization solution
- Fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN- γ , IL-4, IL-2)

Procedure:

- **Cell Stimulation:** a. Co-culture T cells and APCs in a 24-well plate. b. Stimulate the cells with **[Gln144]-PLP (139-151)** or control peptides for 6-24 hours at 37°C. c. For the last 4-6 hours of incubation, add a protein transport inhibitor to the culture medium to block cytokine secretion.
- **Surface Staining:** a. Harvest the cells and wash with flow cytometry staining buffer. b. Resuspend the cells in the staining buffer containing fluorescently labeled antibodies against surface markers. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with staining buffer.
- **Fixation and Permeabilization:** a. Resuspend the cells in a fixation/permeabilization solution according to the manufacturer's instructions. b. Incubate for 20 minutes at room temperature in the dark. c. Wash the cells with the permeabilization buffer.
- **Intracellular Staining:** a. Resuspend the fixed and permeabilized cells in the permeabilization buffer containing fluorescently labeled antibodies against intracellular cytokines. b. Incubate for 30 minutes at room temperature or 4°C in the dark. c. Wash the cells twice with permeabilization buffer.
- **Flow Cytometry Analysis:** a. Resuspend the cells in flow cytometry staining buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on the T cell population of interest and quantifying the percentage of cells expressing each cytokine.

Visualizations

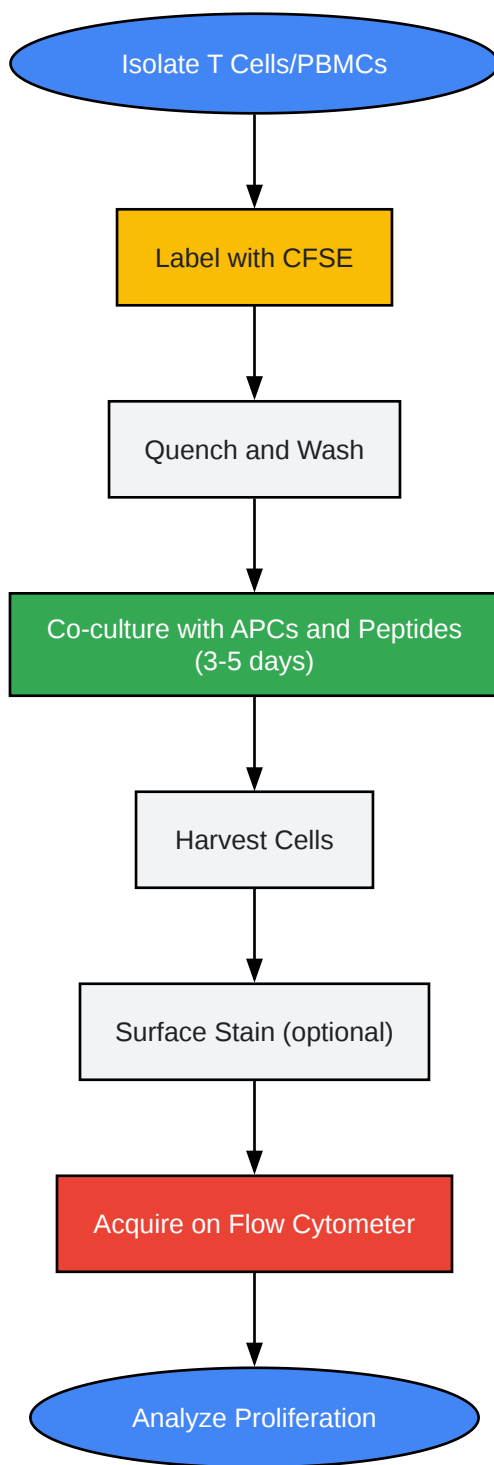
T Cell Activation Signaling Pathway



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Caption: Simplified T cell activation signaling cascade initiated by TCR and co-stimulatory signals.

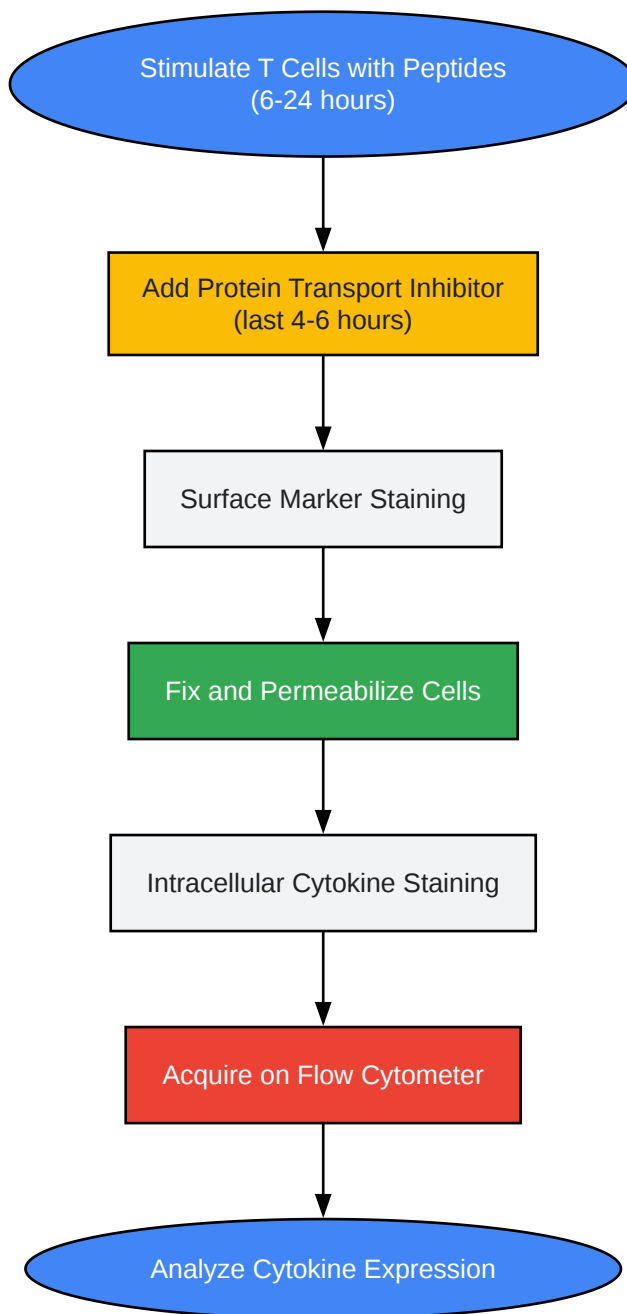
Experimental Workflow for T Cell Proliferation Assay



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Caption: Workflow for assessing T cell proliferation using CFSE staining and flow cytometry.

Experimental Workflow for Intracellular Cytokine Staining



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Caption: Workflow for measuring intracellular cytokine production in T cells by flow cytometry.

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- To cite this document: BenchChem. [Application Notes and Protocols: T Cell Activation Assay with [Gln144]-PLP (139-151)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15613474#t-cell-activation-assay-with-gln144-plp-139-151>

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